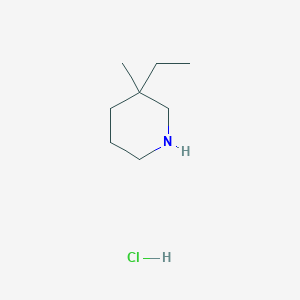

3-Ethyl-3-methylpiperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include 3-ethyl-3-methylpiperidine hydrochloride, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

For example, Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class, is primarily a kappa-opiate receptor agonist and also has local anesthetic effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways depending on their specific targets .

Pharmacokinetics

Bioavailability increases to 80-90% in patients with hepatic impairment (e.g., liver cirrhosis) .

Result of Action

Piperidine derivatives are known to have various effects depending on their specific targets .

Action Environment

This usually requires the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), the maintenance of the environment, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 3-methylpiperidine with ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and controlled reaction conditions to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, strong bases like sodium hydride.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-Ethyl-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Piperidine: A basic six-membered ring containing one nitrogen atom.

3-Methylpiperidine: Similar structure but lacks the ethyl group.

3-Ethylpiperidine: Similar structure but lacks the methyl group.

Uniqueness: 3-Ethyl-3-methylpiperidine hydrochloride is unique due to the presence of both ethyl and methyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .

Biological Activity

3-Ethyl-3-methylpiperidine hydrochloride (C9H18ClN) is a piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily studied as a precursor in the synthesis of various pharmaceuticals and has been investigated for its effects on multiple biological targets.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with ethyl and methyl groups at the 3-position. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory applications.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes within biological systems. Piperidine derivatives are known to exhibit a wide range of pharmacological effects, including:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation; induces apoptosis in cancer cells |

| Analgesic | Potential opioid receptor agonism; pain relief properties |

| Antimicrobial | Exhibits activity against bacteria and fungi |

| Antiviral | Investigated for effects on viral replication |

| Neuroprotective | Potential effects in neurodegenerative disease models |

Case Studies and Experimental Data

- Anticancer Studies : A study demonstrated that piperidine derivatives, including this compound, showed significant inhibition of tumor growth in vitro. The compound was tested against various cancer cell lines, revealing IC50 values that indicate effective cytotoxicity.

- Analgesic Activity : In animal models, derivatives similar to this compound have shown analgesic effects comparable to established opioids. This suggests a potential role in pain management therapies.

- Antimicrobial Testing : Preliminary tests revealed that this compound exhibits bacteriostatic properties against Gram-positive bacteria. Further studies are needed to quantify these effects and explore mechanisms.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds in the piperidine class have variable bioavailability depending on metabolic pathways. For this compound:

- Absorption : Rapidly absorbed with an estimated bioavailability of 80-90% in certain conditions.

- Metabolism : Primarily metabolized in the liver; potential for significant interaction with hepatic enzymes.

- Excretion : Predominantly eliminated via renal pathways.

Properties

IUPAC Name |

3-ethyl-3-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-8(2)5-4-6-9-7-8;/h9H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMKMWAHGDONIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.